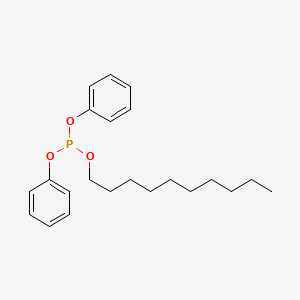

Decyl diphenyl phosphite

Description

Structure

3D Structure

Properties

CAS No. |

3287-06-7 |

|---|---|

Molecular Formula |

C22H31O3P |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

decyl diphenyl phosphite |

InChI |

InChI=1S/C22H31O3P/c1-2-3-4-5-6-7-8-15-20-23-26(24-21-16-11-9-12-17-21)25-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3 |

InChI Key |

GLOQRSIADGSLRX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Other CAS No. |

3287-06-7 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of Decyl Diphenyl Phosphite

Established Synthetic Pathways for Decyl Diphenyl Phosphite (B83602) and Related Alkyl/Aryl Phosphites

The primary methods for synthesizing decyl diphenyl phosphite and related compounds involve either the substitution of leaving groups on a phosphorus trihalide precursor or the transesterification of an existing phosphite ester.

Transesterification is a widely used method for the synthesis of mixed phosphite esters, including decyl diphenyl phosphite. This process involves the reaction of a readily available triaryl phosphite, such as triphenyl phosphite, with an alcohol—in this case, decyl alcohol. The reaction equilibrium is typically driven forward by removing the phenol (B47542) byproduct through distillation, often under reduced pressure. google.com

The synthesis can be controlled by the stoichiometry of the reactants. For instance, reacting triphenyl phosphite with one mole of decyl alcohol can yield decyl diphenyl phosphite. google.com The process is generally catalyzed by a small amount of a basic catalyst. Evidence suggests that these reactions proceed through alkyldiphenyl phosphite intermediates which, under certain conditions, can rearrange to isomeric phosphonates. acs.org

Alkaline catalysts are crucial for achieving high yields and purity. Catalysts such as sodium phenate, sodium methylate, or sodium decylate are effective. google.comgoogle.com The use of sodium phenate is particularly advantageous as it is the actual catalytic species formed when other sodium alkoxides react with the phenol byproduct, and its direct use can minimize the formation of impurities like anisole (B1667542) and water that reduce product purity. google.com

| Catalyst Type | Specific Examples | Function/Advantage | Reference |

|---|---|---|---|

| Alkali Metal Phenolates | Sodium Phenate, Potassium Cresylate | Serves as the actual catalyst, leading to high purity phenol distillate and phosphite esters. | google.com |

| Alkali Metal Alcoholates | Sodium Methylate, Sodium Decylate | Effective basic catalysts that form the active phenate species in situ. | google.comgoogle.com |

| Halide Salts | Sodium Iodide, Lithium Chloride | Can catalyze the reaction, though some may be less effective or lead to side reactions. | acs.org |

A fundamental and common route to synthesizing phosphite esters involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with alcohols and phenols. wikipedia.org For a mixed phosphite like decyl diphenyl phosphite, the synthesis can be envisioned as a stepwise reaction of PCl₃ first with phenol and then with decanol (B1663958), or vice versa.

The general reaction involves the substitution of the chlorine atoms on PCl₃ with alkoxy (from an alcohol) or aryloxy (from a phenol) groups. vinatiorganics.com A significant byproduct of this reaction is hydrochloric acid (HCl). vinatiorganics.com To drive the reaction to completion and prevent unwanted side reactions, a base is typically added to act as an acid scavenger, neutralizing the HCl as it forms. wikipedia.orgnih.gov Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. wikipedia.orgresearchgate.net

For mixed phosphites, the reactants can be added sequentially. For example, two equivalents of phenol can be reacted with PCl₃, followed by the addition of one equivalent of decanol to form the desired decyl diphenyl phosphite.

Modern synthetic chemistry has focused on developing methods that offer higher yields, greater purity, and more environmentally friendly conditions. For phosphite synthesis, this includes the use of microreactor technology and novel catalytic systems.

Continuous-Flow Synthesis: Microreactors provide a significant advantage over traditional batch methods by offering superior heat and mass transfer. researchgate.net A continuous-flow method for synthesizing triaryl phosphites has been developed that dramatically reduces reaction time from hours to mere seconds, with reactants used in stoichiometric ratios, making the process more efficient and economical. nih.govacs.org This technology, which allows for rapid optimization and enhanced safety, can be adapted for the synthesis of mixed phosphites, potentially leading to higher purity and yield of decyl diphenyl phosphite. nih.govresearchgate.net

Novel Catalytic Systems: Research into new catalysts aims to improve reaction selectivity and avoid harsh conditions.

Zinc Catalysts: Zinc complexes have been shown to effectively catalyze the phosphonylation of alcohols, allowing for the one-pot, two-step synthesis of various phosphite diesters with high functional group tolerance. nih.gov

Mercaptothiazole Derivatives: In the synthesis of hindered aryl phosphites from phosphorus trihalides, derivatives of mercaptothiazole or dithiocarbamic acid have been disclosed as effective catalysts. google.com

Iodine: In one-pot syntheses of related organophosphorus compounds, iodine has been used as a safe, inexpensive, and easy-to-handle catalyst, offering a safer alternative to more toxic chlorinating agents. tandfonline.com

| Parameter | Traditional Batch Synthesis | Novel Continuous-Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Seconds to minutes nih.gov |

| Safety | Vigorous reactions can be difficult to control | Improved heat dissipation and control researchgate.net |

| Efficiency | Often requires excess reagents | Can be run with stoichiometric ratios nih.gov |

| Scalability | Standard industrial process | Can be scaled up by designing larger reactors nih.gov |

Reaction Mechanisms of Phosphite Formation

The formation of phosphite esters is governed by the principles of nucleophilic substitution at a trivalent phosphorus center. The specific mechanism can be influenced by the reactants, solvents, and catalysts involved.

The synthesis of phosphites from phosphorus trichloride and alcohols/phenols proceeds via a nucleophilic substitution mechanism. researchgate.net The oxygen atom of the alcohol or phenoxide ion acts as the nucleophile, attacking the electrophilic phosphorus atom of PCl₃ (or an intermediate chlorophosphite). researchgate.netttu.ee

This process is considered to occur through one of two primary pathways:

Concerted Mechanism: Bond formation with the incoming nucleophile and bond breaking with the leaving group (e.g., chloride) occur simultaneously in a single pentacoordinate transition state. sapub.org This typically involves a backside attack, similar to an Sₙ2 reaction at a carbon center, resulting in an inversion of configuration at the phosphorus atom. ttu.ee

Stepwise Mechanism: The reaction proceeds through a distinct, metastable trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.org The nucleophile attacks the phosphorus center, forming this intermediate, which then expels the leaving group in a separate step.

In the PCl₃ pathway, the alcohol's hydroxyl group attacks the phosphorus atom, displacing a chloride ion. This occurs sequentially three times to form the final tri-substituted phosphite. researchgate.net The presence of a base facilitates the formation of a more potent alkoxide or phenoxide nucleophile, which then attacks the phosphorus center. researchgate.net

In PCl₃-based Syntheses: The primary role of catalysts, such as tertiary amines (e.g., triethylamine), is to act as an acid-binding agent or scavenger. nih.govresearchgate.net The reaction of PCl₃ with alcohols or phenols liberates HCl. vinatiorganics.com This acidic byproduct can protonate the desired phosphite product, leading to side reactions and decomposition. The base neutralizes the HCl, forming a salt (e.g., triethylammonium (B8662869) chloride) and preventing these undesirable pathways, thereby improving the yield and purity of the final product. wikipedia.orgresearchgate.net

In Transesterification Reactions: In the transesterification of triphenyl phosphite, basic catalysts like sodium phenate are essential. google.comgoogle.com The mechanism involves the catalyst deprotonating the incoming alcohol (decanol) to form a sodium alkoxide (sodium decylate). This alkoxide is a much stronger nucleophile than the neutral alcohol. The alkoxide then attacks the phosphorus atom of triphenyl phosphite, displacing a phenoxide group and forming the new P-O bond. The liberated phenoxide can then be protonated by another alcohol molecule, regenerating the alkoxide and propagating the catalytic cycle. The continuous removal of the phenol byproduct by distillation shifts the equilibrium towards the formation of the desired decyl diphenyl phosphite. google.com

Catalytic Effects in Decyl Diphenyl Phosphite Synthesis

Role of Alkali Metal Alcoholates and Phenolates

Alkali metal alcoholates and phenolates are known to act as catalysts in the synthesis of phosphite esters. google.comgoogleapis.com For instance, sodium methylate, sodium decylate, and sodium phenolate (B1203915) can be used to catalyze the reaction between triphenyl phosphite and an alcohol to produce a phosphite ester. google.comgoogleapis.com The use of alkali metals absorbed in silica (B1680970) gel is an efficient method for cleaving carbon-phosphorus bonds in triaryl- and diarylphosphines to create alkali metal phosphides, which are useful in the synthesis of various phosphines. researchgate.netnih.gov

In the transesterification process for making trialiphatic phosphite esters, a triaryl phosphite is reacted with a monohydroxy aliphatic hydrocarbon in the presence of a catalytic amount of a metal alcoholate or metal phenolate. google.com The alcoholate can be formed in situ by adding an alkali metal like sodium, potassium, or lithium to the alcohol before the addition of the triaryl phosphite. google.com While alkali metal alcoholates are strong nucleophiles, lithium alcoholates are generally less reactive. sit.edu.cn

Investigation of Acidic or Alkaline Catalysis

Both acidic and alkaline catalysis play a significant role in the synthesis of phosphites and related compounds. Alkaline catalysts, such as sodium methylate and sodium phenolate, are used in the production of phosphite esters by reacting phosphites with alcohols. google.comgoogleapis.com However, these processes can lead to catalyst-related impurities. google.com For example, using sodium methylate as a catalyst in the reaction of triphenyl phosphite with alcohols can produce sodium phenate, which is the actual reaction catalyst, but also leads to the formation of undesirable by-products like methanol (B129727) and anisole. google.com

Acidic catalysts are also widely employed in various related organic syntheses. For instance, the synthesis of polyacetals can be achieved through the reaction of a diol with an aldehyde in the presence of a strong acid catalyst. core.ac.uk In the context of polyurethane synthesis, acid catalysts like triflic acid and p-toluenesulfonic acid can expand the range of usable monomers. core.ac.uk Diphenyl phosphate (B84403) itself has been shown to be an efficient acidic organocatalyst for certain polymerization reactions. researchgate.net The choice between acidic or alkaline catalysis depends on the specific reaction, desired product, and the need to control by-product formation.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

The optimization of reaction conditions is critical for maximizing the yield and purity of decyl diphenyl phosphite on both industrial and laboratory scales. Key parameters that are manipulated include temperature, reactant stoichiometry, and the choice of solvent.

Temperature Regimes and Their Influence on Reaction Kinetics

Temperature is a critical factor that significantly influences the rate of reaction in phosphite synthesis. For the synthesis of triphenyl phosphite from phenol and phosphorous trichloride, the reaction temperature is varied, with studies showing a significant effect on the reaction rate. researchgate.net In one process for preparing diphenyl phosphites, the reaction temperature is generally maintained between 0°C and 200°C, a range high enough to ensure the reactants form a solution but low enough to prevent decomposition of reactants and products. google.com Specifically, the reactants are often brought into solution between 50°C and 80°C, with the reaction being completed at temperatures between 100°C and 160°C. google.com For the synthesis of transition metal phosphide (B1233454) nanoparticles, a common procedure involves heating the reaction mixture to 300°C at a rate of approximately 10°C per minute and holding it at that temperature for an hour. acs.org

Reactant Stoichiometry and Its Impact on Product Distribution

The stoichiometry of the reactants has a considerable effect on the yield and distribution of products in the synthesis of phosphites. researchgate.net In the preparation of diphenyl phosphites by reacting a triaryl phosphite with phosphorous acid, using exact stoichiometric proportions is preferred to ensure the purity of the final product, as no by-products are formed in this specific reaction. google.com However, the reaction can proceed even with a large excess of either reactant, though this will result in a product contaminated with the unreacted starting material, necessitating a separation step. google.com For the transesterification of a triaryl phosphite with an aliphatic mono-alcohol, a molar ratio of 3 moles of alcohol to 1 mole of triaryl phosphite is typically used. google.com Using less alcohol can reduce the yield of the desired trialkyl phosphite and lead to the formation of by-products such as monoalkyl diaryl phosphites and dialkyl monoaryl phosphites. google.com Controlling the stoichiometry is a key strategy for optimizing chemical reactions in various applications, including energy production and environmental science. rroij.com

Solvent Effects in Phosphite Synthesis

The choice of solvent can significantly impact the synthesis of phosphites and related compounds. In some cases, solvent-free conditions are preferred as the use of a solvent can slow down the reaction rate and require longer reaction times. researchgate.net For instance, certain three-component reactions to synthesize α-aminophosphonates are carried out under solvent-free conditions to achieve high yields in a short time. researchgate.net However, in other synthetic routes, solvents are necessary. For example, in the synthesis of α-aminophosphonates, various solvents such as toluene, dichloromethane, tetrahydrofuran, ethanol, and water have been used, with the choice of solvent affecting the reaction yield. rsc.org In some phosphine-catalyzed reactions, polar solvents like acetonitrile (B52724) and dimethylformamide can facilitate the reaction. lookchem.com The selection of an appropriate solvent is also crucial during the purification process to effectively separate the desired product from impurities. nih.gov

Purification and Isolation Techniques for Decyl Diphenyl Phosphite

The purification and isolation of decyl diphenyl phosphite are critical steps to ensure the final product meets the required purity standards. Common techniques employed include distillation and crystallization. smolecule.com Following the primary synthesis reaction, the crude product often contains unreacted starting materials, catalysts, and by-products that need to be removed.

One common purification method involves treating the crude product with another phosphite triester, such as triphenyl phosphite, at elevated temperatures (e.g., 275-285°C) while bubbling nitrogen through the solution. google.com This process helps to remove certain impurities, which can then be separated by distillation. google.com Washing the crude product with water and alkaline solutions, such as sodium hydroxide (B78521) or potassium hydroxide, can also be employed to remove acidic impurities. google.com

Fractional distillation under reduced pressure is another effective method for separating the desired phosphite from components with different boiling points. google.com The isolation process may also involve solvent extraction and various chromatographic techniques, such as column chromatography, to separate compounds based on their polarity and other physical properties. nih.govarcjournals.org The choice of purification technique depends on the nature of the impurities and the desired purity of the final decyl diphenyl phosphite.

Mechanistic Investigations of Decyl Diphenyl Phosphite’s Functional Properties

Mechanisms of Antioxidant and Thermal Stabilization in Polymeric Systems

The degradation of polymers, often initiated by heat, light, and oxygen, involves the formation of reactive species like free radicals and hydroperoxides. vinatiorganics.com These species can cause chain scission, leading to a decrease in molecular weight and a deterioration of the polymer's mechanical and physical properties. new-firstplastics.comnih.gov Decyl diphenyl phosphite (B83602), like other phosphite antioxidants, provides stability by disrupting these degradation cycles. adishank.comvinatiorganics.com It is particularly effective during high-temperature processing, such as extrusion and molding. adishank.comvinatiorganics.com

Hydroperoxide Decomposition Mechanisms

A primary function of decyl diphenyl phosphite in polymer stabilization is the decomposition of hydroperoxides (ROOH). tappi.org Hydroperoxides are intermediate products in the oxidation of polymers and are thermally unstable, readily decomposing into highly reactive alkoxyl (RO•) and hydroxyl (•OH) radicals, which accelerate polymer degradation. By converting hydroperoxides into stable, non-radical products, phosphites prevent this subsequent, damaging decomposition. vinatiorganics.comtappi.org

The central mechanism of hydroperoxide decomposition by phosphite esters involves a reduction-oxidation reaction. Decyl diphenyl phosphite, a tri-substituted phosphite (P(OR)₃), reacts with a hydroperoxide (ROOH) in a process that oxidizes the phosphorus center from a trivalent (P(III)) to a more stable pentavalent (P(V)) state. vinatiorganics.com This reaction yields a stable phosphate (B84403) ester and, crucially, converts the hydroperoxide into its corresponding, far less reactive, alcohol (ROH). vinatiorganics.com

This sacrificial mechanism effectively neutralizes the hydroperoxides before they can inflict damage upon the polymer backbone. vinatiorganics.com The general reaction is a one-electron transfer process that preserves the integrity of the polymer chains. vinatiorganics.com

Table 1: General Reaction of Phosphite with Hydroperoxide

| Reactants | Products | Description |

|---|

Polymer degradation is characterized by the breaking, or scission, of the long molecular chains that constitute the material. new-firstplastics.com This process, often initiated by heat or mechanical stress, leads to a lower molecular weight and a loss of essential properties like strength and flexibility. new-firstplastics.comnih.gov The decomposition of hydroperoxides is a major source of the free radicals that drive this chain scission. tappi.org

By systematically decomposing hydroperoxides, decyl diphenyl phosphite plays a critical role in preventing the propagation of chain degradation. vinatiorganics.com By converting hydroperoxides to inert alcohols, it effectively removes a key precursor for the formation of destructive alkoxyl and hydroxyl radicals, thus preserving the structural integrity and extending the service life of the polymer. vinatiorganics.comtappi.org

Free Radical Scavenging Pathways

While its primary role is as a hydroperoxide decomposer, decyl diphenyl phosphite also contributes to stabilization through free radical scavenging. vinatiorganics.com As a reducing agent, it can interact with and neutralize certain free radicals, further breaking the oxidative cycle. vinatiorganics.com

The autooxidation cycle of polymers involves various oxygen-centered radicals, such as peroxyl radicals (ROO•). tappi.org While primary antioxidants like hindered phenols are typically the main scavengers of these radicals, phosphites can participate in their neutralization. vinatiorganics.comtappi.org The phosphite group can react with and trap free radicals, functioning as a radical scavenger.

Autooxidation in polymers is a self-propagating cycle of chemical reactions involving free radicals. tappi.org The process is generally understood to occur in three stages: initiation, propagation, and termination. Decyl diphenyl phosphite's function is crucial for interrupting this destructive cycle, primarily during the propagation phase.

Table 2: Inhibition of the Polymer Autooxidation Cycle

| Stage | Description of Reaction | Role of Decyl Diphenyl Phosphite |

|---|---|---|

| Initiation | Polymer chains (RH) react with energy (heat, UV light) to form polymer alkyl radicals (R•). | - |

| Propagation | 1. The alkyl radical (R•) reacts rapidly with oxygen (O₂) to form a peroxyl radical (ROO•). 2. The peroxyl radical (ROO•) abstracts a hydrogen atom from another polymer chain (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•), continuing the chain. tappi.org | Decyl diphenyl phosphite decomposes the hydroperoxide (ROOH) into a non-radical alcohol. tappi.org This prevents the hydroperoxide from decomposing into new, chain-propagating radicals (RO•, •OH). |

| Termination | Radicals combine to form stable, non-radical products, ending the chain. | By scavenging some radicals and preventing the formation of others from hydroperoxides, it promotes termination pathways. vinatiorganics.comtappi.org |

By breaking the oxidative chain reaction, decyl diphenyl phosphite and other phosphite antioxidants provide long-lasting protection against degradation, ensuring the polymer maintains its desired properties. vinatiorganics.com

Synergistic Effects with Co-stabilizers

Decyl diphenyl phosphite, a secondary antioxidant, is frequently used in combination with other stabilizers to enhance the durability of polymeric materials. Its efficacy is significantly amplified through synergistic interactions, which occur when the combined stabilizing effect of two or more additives is greater than the sum of their individual effects. cnrs.fr These synergies are crucial for providing comprehensive protection against degradation during processing and long-term use. uvabsorber.com

The most common synergistic combination involves pairing phosphite antioxidants, like decyl diphenyl phosphite, with primary antioxidants, particularly hindered phenols. nih.govresearchgate.net Primary antioxidants, such as hindered phenols, function by scavenging free radicals (RO• and •OH) that are formed during oxidative degradation. tri-iso.comnih.gov They do this by donating a hydrogen atom, which neutralizes the radical but in the process can form hydroperoxides. nih.govnih.gov

While this action interrupts the primary chain reaction of oxidation, the resulting hydroperoxides are unstable and can decompose under heat or light, generating new, highly reactive radicals that can re-initiate the degradation process. nih.gov This is where secondary antioxidants play a critical role. Decyl diphenyl phosphite functions by decomposing the hydroperoxides into stable, non-radical products, typically alcohols. uvabsorber.comtri-iso.comnih.gov In this process, the phosphite is oxidized to a phosphate. researchgate.netnih.gov This synergistic mechanism, where the primary antioxidant scavenges free radicals and the secondary antioxidant removes the resulting harmful byproducts, provides superior anti-aging and color-stabilizing properties to the polymer. nih.govresearchgate.net

Table 1: Synergistic Mechanism with Hindered Phenols

| Stabilizer Class | Compound Type | Mechanism of Action | Resulting Product |

| Primary Antioxidant | Hindered Phenol (B47542) | Scavenges free radicals (RO•, •OH) by donating a hydrogen atom. tri-iso.comnih.gov | Hydroperoxides (ROOH) |

| Secondary Antioxidant | Decyl Diphenyl Phosphite | Decomposes hydroperoxides into stable, non-radical products. uvabsorber.comtri-iso.comnih.gov | Alcohols (ROH) |

Phosphites can also work alongside other secondary antioxidants, such as thioethers. uvabsorber.com Both phosphites and thioethers function as hydroperoxide decomposers. uvabsorber.com However, they are often effective under different conditions; phosphites are particularly effective at the high temperatures typical of melt processing, while thioethers perform well in the solid phase during long-term service life. uvabsorber.com Using them in combination can therefore provide a broader window of protection against oxidative degradation.

Mechanisms of Flame Retardancy

Phosphorus-based compounds like decyl diphenyl phosphite can function as effective flame retardants, primarily through a gas-phase inhibition mechanism. d-nb.infonih.gov A crucial prerequisite for this action is the ability of the compound to decompose during pyrolysis and release volatile, phosphorus-containing species into the gas phase, where the combustion occurs. d-nb.info These active species interfere with the chemical reactions of the flame, slowing or suppressing the combustion process. d-nb.infospecialchem.com

Gas-phase flame inhibition by phosphorus compounds is a chemical process that disrupts the self-sustaining radical chain reactions of a fire. crepim.com During combustion, high-energy radicals, primarily hydrogen (H•) and hydroxyl (HO•) radicals, propagate the chain reactions that release heat and sustain the flame. d-nb.infospecialchem.com Phosphorus-based flame retardants act by releasing their own active species into the flame zone. nih.gov These phosphorus-containing radicals interrupt the combustion chemistry, leading to a less efficient burn, which cools the system and reduces the supply of flammable gases. d-nb.infospecialchem.com

When a polymer containing decyl diphenyl phosphite is heated in a fire, the phosphite decomposes. This thermal decomposition generates volatile phosphorus-containing moieties. specialchem.com These species are released from the condensed (solid) phase into the gas phase. Research has identified several key volatile species produced during the pyrolysis of organophosphorus compounds, including phosphorus oxide (PO•), phosphorus dioxide (PO₂•), and metaphosphoric acid (HPO₂). specialchem.comnih.govempa.ch The generation of these active phosphorus radicals in the gas phase is the essential first step in the flame inhibition cycle. empa.ch

Once in the gas phase, the volatile phosphorus species (generically referred to as PO•) act as potent radical scavengers. nih.gov They react with the highly energetic and reactive hydrogen (H•) and hydroxyl (HO•) radicals that drive the combustion process. d-nb.infospecialchem.com Through a series of chemical reactions, the phosphorus radicals effectively "capture" the flame-propagating radicals, converting them into less reactive or stable species. d-nb.infonih.gov This action, often called flame poisoning, breaks the combustion chain reaction. specialchem.com By reducing the concentration of H• and HO• radicals, the flame chemistry is inhibited, the rate of heat production decreases, and the fire is suppressed. d-nb.info

Table 2: Gas-Phase Flame Inhibition Mechanism

| Volatile Phosphorus Species | Active Flame Radicals Captured | Mechanism of Action |

| PO•, PO₂•, HPO₂ specialchem.comnih.govempa.ch | H• (Hydrogen radical), HO• (Hydroxyl radical) d-nb.infospecialchem.com | Scavenging of high-energy radicals, interrupting the combustion chain reaction. d-nb.infonih.gov |

Condensed-Phase Char Formation and Dehydration

Decyl diphenyl phosphite plays a significant role in the condensed-phase flame retardancy of polymers. Its mechanism of action involves the formation of a protective char layer and the promotion of dehydration and carbonization of the polymer matrix.

Formation of Protective Char and Glass-like Layers

The decomposition of decyl diphenyl phosphite at elevated temperatures contributes to the formation of a protective barrier on the polymer surface. This barrier can be a combination of a carbonaceous char and a glass-like molten layer. nih.govmdpi.com The phosphoric acid-containing substances formed from the degradation of the phosphite can create a glassy film on the burning surface. nih.govmdpi.com This layer acts as a physical barrier, inhibiting the transfer of heat from the flame to the polymer and preventing the escape of flammable gases from the degrading polymer. nih.govmdpi.com

The integrity and effectiveness of this protective layer are crucial for flame retardancy. A well-formed, continuous char layer can significantly reduce the heat release rate and smoke production. nih.gov In some systems, the presence of phosphorus compounds enhances the formation of a more stable and compact char structure. nih.govd-nb.info The char acts as an insulator, and the water vapor released during dehydration can dilute the flammable gases in the flame zone, further quenching the combustion process. kpi.ua

Synergistic Flame Retardant Effects with Other Elements (e.g., Nitrogen, Boron)

The flame retardant efficacy of decyl diphenyl phosphite can be significantly enhanced through synergistic interactions with other elements, particularly nitrogen and boron. nih.govmdpi.com

Nitrogen: Nitrogen-containing compounds, when used in conjunction with phosphorus flame retardants, can lead to a synergistic effect. nih.gov During combustion, nitrogen compounds can release non-flammable gases, which dilute the fuel and oxygen in the gas phase, inhibiting the flame. nih.gov In the condensed phase, the interaction between phosphorus and nitrogen can lead to the formation of thermally stable P-N structures within the char, enhancing its integrity and barrier properties. nih.gov This synergistic effect is a cornerstone of intumescent flame retardant systems, where a phosphorus-based acid source, a nitrogen-containing blowing agent, and a carbon source work together to create a swollen, insulating char layer. mdpi.com

Boron: Boron compounds also exhibit synergistic effects with phosphorus-based flame retardants. nih.govmdpi.com Boron can contribute to flame retardancy in both the gas and condensed phases. mdpi.com Upon heating, boric acid, a common boron-based flame retardant, releases water, which cools the polymer and dilutes flammable gases. mdpi.com At higher temperatures, it converts to boric oxide (B2O3), which can form a glassy, protective layer on the polymer surface. mdpi.com When combined with phosphorus compounds, boron can enhance the formation and stability of the char layer. mdpi.comresearchgate.net This is attributed to the formation of borophosphate or other thermally stable B-P structures within the char, which reinforces its structure and improves its barrier properties against heat and mass transfer. nih.govresearchgate.net Studies have shown that the combination of phosphorus and boron flame retardants can lead to a more compact and effective char layer, resulting in improved fire resistance. nih.govmdpi.com

Kinetic Studies of Phosphite Reaction Systems

The effectiveness of decyl diphenyl phosphite as a polymer stabilizer is intrinsically linked to the kinetics of its reactions within the polymer matrix. Understanding these reaction rates is crucial for predicting its performance and optimizing its use.

Rate Relationships for Polymer Stabilization Reactions

The primary role of phosphite stabilizers is to act as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. researchgate.net The stabilization efficiency of phosphites is often related to their reactivity towards these hydroperoxides. researchgate.net The rate at which a phosphite reacts with and scavenges hydroperoxides is a direct measure of its activity. life-trialkyl.eu

Oxidation by hydroperoxides. researchgate.net

Substitution by alkoxyl radicals. researchgate.net

Hydrolysis to form acidic phosphorus compounds and phenols. researchgate.net

The relative contribution of each of these reactions depends on the specific polymer, the reaction conditions, and the structure of the phosphite itself. researchgate.net

Temperature Dependence of Reaction Rates (Arrhenius Parameters)

The rates of the chemical reactions involving decyl diphenyl phosphite are highly dependent on temperature. This relationship is typically described by the Arrhenius equation, which relates the rate constant (k) of a reaction to the absolute temperature (T), the pre-exponential factor (A), and the activation energy (Ea). ijirset.comwikipedia.org

Arrhenius Equation: k = A * exp(-Ea / (R * T))

Where:

k is the rate constant.

A is the pre-exponential factor, which is related to the frequency of collisions between reacting molecules. wikipedia.org

Ea is the activation energy, the minimum energy required for a reaction to occur. ijirset.com

R is the universal gas constant.

T is the absolute temperature in Kelvin.

Increasing the temperature generally leads to an exponential increase in the reaction rate constant, as more molecules possess sufficient kinetic energy to overcome the activation energy barrier. ijirset.comresearchgate.net The Arrhenius parameters, A and Ea, are crucial for modeling and predicting the behavior of phosphite stabilizers at different processing and service temperatures. researchgate.net While the Arrhenius equation provides a fundamental model, more complex models may be needed to describe the temperature dependence of reaction rates over a very wide temperature range. researchgate.netrsc.orgnih.gov

Modeling of Complex Reaction Systems

The functional properties of decyl diphenyl phosphite, particularly its role as an antioxidant in polymer systems, are governed by a complex network of chemical reactions. Understanding the kinetics of these reactions is crucial for predicting its stabilizing performance and the evolution of the system over time. Mechanistic models, which describe the rates of individual reaction steps, are essential tools for this purpose. The hydrolysis and oxidation of phosphites are primary reactions that influence their efficacy. The modeling of these reaction systems often employs established kinetic formalisms, such as Power-Law and Michaelis-Menten models, to describe the observed reaction rates as a function of reactant concentrations.

Power-Law Kinetic Models

Power-Law kinetic models are a common and flexible approach used to describe the rate of a reaction as a product of the concentrations of the reactants raised to a certain power. ku.dk This empirical model is widely applied in chemical engineering and biochemistry to approximate complex reaction kinetics. ku.dklu.se The general form of a power-law rate equation is:

Rate = k[A]n[B]m

Where:

k is the rate constant.

[A] and [B] are the concentrations of the reactants.

n and m are the reaction orders with respect to each reactant.

These models are valuable for describing the kinetics of many chemical processes, including the degradation and stabilization reactions involving phosphite antioxidants. lu.se For instance, the hydrolysis of phosphites, a key reaction for compounds like decyl diphenyl phosphite, can often be modeled using pseudo-first-order kinetics under specific conditions. mdpi.comnih.gov When one reactant, such as water, is present in a large excess, its concentration can be considered constant, and the reaction rate simplifies to being dependent only on the concentration of the phosphite. mdpi.com

Studies on the hydrolysis of various phosphonates and phosphites have successfully used this approach to determine rate constants. For example, the acidic hydrolysis of α-hydroxybenzylphosphonates was monitored, and the data were fitted to a model assuming consecutive pseudo-first-order reactions to calculate the rate constants for the two-step hydrolysis process. nih.gov

Table 1: Pseudo-First-Order Rate Constants for the Two-Step Acidic Hydrolysis of Dimethyl α-hydroxybenzylphosphonate nih.gov

| Step | Reactant | Product | Rate Constant (k) |

|---|---|---|---|

| 1 | Dimethyl α-hydroxybenzylphosphonate | Ester-acid intermediate | 2.64 h⁻¹ |

Similarly, investigations into the reactions of phosphite esters with hydroperoxides, a fundamental aspect of their antioxidant function, have revealed second-order kinetics. aston.ac.uk The reaction between a phosphite and cumene (B47948) hydroperoxide was found to follow a second-order rate law, consistent with a redox process. aston.ac.uk This indicates that a power-law model with reaction orders of one for both the phosphite and the hydroperoxide can effectively describe the system.

Michaelis-Menten Form Kinetics

The Michaelis-Menten kinetic model, originally developed for enzyme-catalyzed reactions, provides a framework for describing reaction rates that exhibit saturation behavior. washington.eduwikipedia.org The model is based on the formation of a complex between the reactant (substrate) and the catalyst (enzyme), which then breaks down to form the product. libretexts.org The Michaelis-Menten equation is given by:

Rate (v) = (Vmax[S]) / (Km + [S])

Where:

v is the reaction velocity.

Vmax is the maximum reaction velocity at saturating substrate concentrations. libretexts.org

[S] is the substrate concentration.

Km is the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax. wikipedia.orglibretexts.org

While decyl diphenyl phosphite is not an enzyme, the formalisms of Michaelis-Menten kinetics can be applied to other catalytic or complex reaction systems where an intermediate complex is formed or where the reaction rate is limited by factors other than the reactant concentration at high levels. For example, in heterogeneous catalysis or reactions occurring at interfaces, the rate may become independent of the bulk reactant concentration once the surface active sites are saturated, a phenomenon well-described by the Langmuir-Hinshelwood model, which is mathematically similar to the Michaelis-Menten equation. frontiersin.org

The hydrolysis of phosphites can sometimes exhibit autocatalysis, where acidic hydrolysis products catalyze further decomposition. mdpi.com This can lead to complex kinetic profiles that deviate from simple power-law behavior. In such systems, a Michaelis-Menten-like model could potentially describe the rate by considering the phosphite as the "substrate" and the acidic product as the "catalyst."

Kinetic studies of the degradation of organic compounds have sometimes employed Michaelis-Menten models to describe the observed rates. For example, the biodegradation of o-xylene (B151617) and naphthalene (B1677914) has been quantified using both first-order decay models and Michaelis-Menten kinetics, with the latter providing a maximum degradation rate (kmax). science.gov

Table 2: Kinetic Parameters for o-Xylene Biodegradation science.gov

| Kinetic Model | Parameter | Value |

|---|---|---|

| First-Order Decay | Bulk Attenuation Rate Constant | 0.0025 d⁻¹ |

Although direct application of Michaelis-Menten kinetics to decyl diphenyl phosphite reactions is not extensively documented in the provided literature, the principles are relevant for understanding systems where reaction rates level off at high reactant concentrations due to limitations in a catalyst, a co-reactant, or available reaction sites. This could be pertinent in polymer stabilization, where the phosphite's interaction with hydroperoxides or other reactive species within the polymer matrix might be limited by diffusion or the concentration of active sites.

Applications in Materials Science and Engineering

Polymer Stabilization Applications

As a secondary antioxidant, decyl diphenyl phosphite (B83602) is particularly effective at high temperatures, where it works to decompose hydroperoxides that are formed during the oxidation process of polymers. amfine.com This action helps to prevent chain scission, minimize changes in the polymer's melt viscosity, and reduce discoloration. amfine.comadishank.com It is often used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization system that improves both initial color retention and long-term aging resistance. adishank.comnbinno.com

In the production and processing of Poly(ethylene terephthalate) (PET), decyl diphenyl phosphite serves as a crucial additive to maintain the polymer's integrity and aesthetic qualities. galatachemicals.comchinaplasonline.com Phosphite antioxidants are widely used in the polyester industry for their protective capabilities. researchgate.net

Decyl diphenyl phosphite enhances the anti-oxidative performance of PET by decomposing hydroperoxides, which are precursors to degradative reactions. researchgate.net This stabilization is critical during the high-temperature melt processing stages of PET, where the polymer is susceptible to thermal and oxidative degradation. The addition of phosphite antioxidants can remarkably improve the anti-oxidative performance of the final PET material. researchgate.net

Table 1: Effect of Phosphite Antioxidant on PET Properties

This table is illustrative, based on typical performance improvements noted in research.

| Property | Unstabilized PET | PET with Phosphite Antioxidant |

|---|---|---|

| Melt Flow Index (MFI) Change | Significant Increase | Minimized Change |

| Yellowness Index (YI) | High | Low |

| Carboxyl Group Content | Increases during processing | Maintained at low levels |

| Hydroperoxide Concentration | High | Decomposed/Low |

A key benefit of using decyl diphenyl phosphite in PET is the significant improvement in color stability. chinaplasonline.com During processing, PET can yellow, a phenomenon sometimes referred to as the "jaundice problem." google.com Phosphite stabilizers help maintain the transparency and initial color of the polymer, preventing discoloration and ensuring the visual appeal of the final product. galatachemicals.comgoogle.com This is particularly important for applications requiring high optical clarity, such as in PET films and bottles. researchgate.net

While highly effective, a challenge with standard phosphite antioxidants is their susceptibility to hydrolysis, which can reduce their antioxidative activity. researchgate.net Research has focused on developing hydrolysis-resistant formulations to ensure long-term performance. One approach involves hybridizing phosphite antioxidants with layered double hydroxides (LDH). The basic LDH can neutralize acidic byproducts like phosphoric acid that are created during hydrolysis, thereby preventing a self-catalytic breakdown of the phosphite. researchgate.net Another strategy involves creating masterbatches that incorporate hydrolysis-resistant agents, such as carbodiimides, along with phosphite antioxidants to effectively capture carboxyl groups generated by PET hydrolysis. google.com These advanced formulations ensure the stabilizer remains effective, prolonging the service life of the PET product, especially in hot and humid environments. google.com

Poly(vinyl chloride) (PVC) is notoriously sensitive to heat, which can cause significant degradation during processing steps like extrusion and injection molding. adishank.comjresm.org Decyl diphenyl phosphite is used as an effective secondary heat stabilizer, often in combination with primary metal-based stabilizers (like calcium-zinc systems), to protect PVC. adishank.comgalatachemicals.com It acts as an efficient auxiliary stabilizer and chelating agent, improving the thermal stability of both rigid and flexible PVC formulations. chinaplasonline.com

The primary mechanism of PVC thermal degradation is dehydrochlorination—the elimination of hydrogen chloride (HCl) gas. sid.irect-journal.kz This process begins at relatively low processing temperatures and leads to the formation of conjugated double bonds (polyenes), which cause severe discoloration (yellowing to browning) and a loss of mechanical properties. adishank.comsid.ir The released HCl can also auto-catalyze further degradation. sid.ir

Decyl diphenyl phosphite helps to prevent this degradation. As a secondary stabilizer, it decomposes hydroperoxides that form during oxidation, thereby inhibiting one of the pathways that can initiate dehydrochlorination. adishank.com The addition of phosphite stabilizers has been shown to slow down the dehydrochlorination process, resulting in better long-term stability compared to some other types of secondary stabilizers. jresm.orgect-journal.kz

Table 2: Role of Decyl Diphenyl Phosphite in PVC Stabilization

| Degradation Factor | Effect on Unstabilized PVC | Action of Decyl Diphenyl Phosphite |

|---|---|---|

| Heat (Processing) | Rapid dehydrochlorination (HCl release) | Slows down the rate of dehydrochlorination ect-journal.kz |

| Oxidation | Formation of hydroperoxides | Decomposes hydroperoxides adishank.com |

| HCl Gas | Auto-catalyzes further degradation | Works with primary stabilizers to neutralize effects |

| Color | Severe discoloration (yellowing, browning) | Maintains initial color and transparency chinaplasonline.com |

| Mechanical Properties | Becomes brittle, loses strength | Preserves mechanical integrity |

Poly(vinyl chloride) (PVC) Stabilization

Co-stabilizer in Complex Stabilizer Compositions

Decyl diphenyl phosphite is frequently employed as a co-stabilizer, working in conjunction with other additives to protect polymers. Organic phosphites, including decyl diphenyl phosphite, are effective in reinforcing the performance of primary antioxidants. galatachemicals.com They are commonly used with sterically hindered phenols in stabilizer systems for polyolefins like polyethylene (B3416737) and polypropylene. googleapis.com In these compositions, the phosphite acts as a secondary antioxidant, decomposing hydroperoxides that form during thermo-oxidative degradation. nbinno.com

In Polyvinyl chloride (PVC) formulations, these phosphite stabilizers are typically used in combination with mixed metal stabilizers (e.g., metal soaps) to enhance performance. galatachemicals.com The synergy between the primary stabilizer and the phosphite co-stabilizer provides comprehensive protection against degradation during processing and throughout the product's service life. nbinno.com This combined action helps to maintain the polymer's integrity and appearance. jresm.org

| Stabilizer System Component | Function | Polymer Application |

| Decyl diphenyl phosphite | Secondary Antioxidant / Co-stabilizer | Polyolefins, PVC, PU, ABS, PC |

| Sterically Hindered Phenols | Primary Antioxidant | Polyolefins |

| Mixed Metal Soaps | Primary Stabilizer | PVC |

General Applications in Various Polymers and Plastics

The utility of decyl diphenyl phosphite extends across a wide array of polymers and plastics. It serves as a crucial additive for materials such as Polyvinyl chloride (PVC), Polyethylene (PE), Polypropylene (PP), Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS), and Styrene-Butadiene-Styrene (SBS). smolecule.comspecialchem.com Its role is particularly prominent in PVC, where it functions as a chelator and stabilizer. specialchem.com Furthermore, its application is found in polyurethanes (PU), elastomers, and various engineering thermoplastics, where it aids in preserving the material's properties. galatachemicals.com The mixtures containing diphenyl isodecyl phosphite are valued for their ability to improve the molecular stability of polymers during processing steps like heating and extrusion, as well as during their end use. wvu.eduwvu.edu

Enhancement of Thermal Stability

A primary function of decyl diphenyl phosphite is to enhance the thermal stability of polymers. smolecule.com Polymers are susceptible to degradation from heat exposure during processing and in high-temperature applications, which can lead to a decline in performance. wiserpub.comwiserpub.com Decyl diphenyl phosphite, as a secondary stabilizer, addresses this by preventing color distortion and turbidity that can result from degradation. jresm.org

The mechanism involves the decomposition of hydroperoxides, which are unstable byproducts of thermo-oxidative degradation. nbinno.com By neutralizing these reactive species, the phosphite stabilizer interrupts the degradation cycle, thus preserving the polymer's molecular structure and physical properties at elevated temperatures. nbinno.com This is crucial for maintaining the integrity of plastics during manufacturing and in demanding applications. wiserpub.comwiserpub.com

Prolongation of Product Lifespan

By mitigating the degradation processes, decyl diphenyl phosphite plays a significant role in extending the lifespan of plastic products. nbinno.comwvu.edu Polymer aging is often initiated by the formation of free radicals due to physical or chemical stress, such as exposure to heat, light, and oxygen. nbinno.comeuroplas.com.vn These free radicals can lead to chain reactions that break down the polymer, causing a loss of mechanical properties and discoloration. nbinno.comeuroplas.com.vn

Decyl diphenyl phosphite functions as an antioxidant that scavenges these harmful radicals. nbinno.com This action helps to preserve the molecular weight and mechanical strength of the polymer, ensuring durability and extending its service life. nbinno.comnbinno.com The use of such additives is critical for manufacturers to meet performance standards for products ranging from consumer goods to automotive components. nbinno.com

Flame Retardant Applications in Polymeric Materials

Phosphorus-based compounds like decyl diphenyl phosphite are utilized as flame retardants in polymeric materials. nbinno.com Their phosphorus structure interferes with the combustion cycle, thereby slowing or preventing the spread of fire. nbinno.com This is achieved by forming a protective char layer on the material's surface, which insulates the underlying polymer from heat and oxygen. nbinno.commdpi.com

Integration into Polymer Composites for Enhanced Fire Safety

To meet stringent fire safety standards, especially in sectors like construction and electronics, flame retardants are integrated into polymer composites. researchgate.net Trivalent phosphorus compounds, including phosphites, are used as fire-retardant additives for these composites. oaijse.com

When incorporated into a polymer matrix, these phosphorus compounds can act in both the condensed phase and the gas phase during a fire. In the condensed phase, they promote the formation of a stable, insulating char layer. mdpi.comoaijse.com This char acts as a barrier, reducing the transfer of heat and slowing the release of flammable volatiles from the polymer. mdpi.com This mechanism is crucial for improving the fire safety of polymer composites used in a wide range of applications. nih.gov

Advanced Additives in Energy Storage Systems

Decyl diphenyl phosphite is utilized in the field of energy storage, specifically as an advanced additive in the electrolytes of lithium-ion batteries. Its role is primarily to enhance the stability and performance of the battery system by modifying the electrode-electrolyte interface. Organophosphorus compounds, including phosphites and phosphates, are recognized for their ability to form protective films on electrode surfaces, leading to improved battery longevity and safety. sigmaaldrich.comnih.gov

Cathode Electrolyte Interphase (CEI)-Forming Additives in Li-ion Batteries

In high-voltage lithium-ion batteries, the electrolyte can decompose on the surface of the cathode during charging, leading to performance degradation. Decyl diphenyl phosphite functions as a CEI-forming additive, designed to be preferentially oxidized on the cathode surface before the bulk electrolyte components. researchgate.net This process creates a stable passivation layer known as the Cathode Electrolyte Interphase.

The mechanism is analogous to that of other phosphite-based additives, such as triphenyl phosphite (TPPi). TPPi is oxidized at a potential of approximately 4.2 V (vs. Li/Li+), which is lower than that of conventional carbonate solvents. researchgate.net This electrochemical reaction forms a thin, stable, and phosphorus-rich CEI layer. sigmaaldrich.comnih.gov This protective film acts as a barrier, effectively preventing direct contact between the highly oxidative cathode material and the liquid electrolyte. By doing so, it suppresses the continuous decomposition of the electrolyte, a primary cause of capacity fade and impedance growth in lithium-ion cells. researchgate.net

Impact on Electrochemical Performance and Cycling Stability

The formation of a robust CEI by additives like decyl diphenyl phosphite has a direct and positive impact on the battery's electrochemical performance and long-term cycling stability. The protective layer mitigates parasitic reactions at the cathode surface, which in turn reduces the consumption of the electrolyte and lithium ions, leading to improved coulombic efficiency and capacity retention over many cycles. researchgate.netmdpi.com

Research on analogous organophosphite compounds has demonstrated significant performance enhancements. For instance, the addition of tris(trimethylsilyl) phosphite (TTSPi) to an electrolyte resulted in improved cell capacities and lower impedance, which are critical for battery performance. mdpi.com Similarly, triphenyl phosphite has been shown to substantially improve the capacity retention of high-voltage cathodes, particularly at elevated operating temperatures. researchgate.net The stable interface created by these additives is crucial for maintaining low impedance and enabling stable long-term cycling. mdpi.comnih.govnankai.edu.cn

Table 1: Performance Improvements with Analogous Phosphite Additives in Li-ion Batteries

| Additive Compound | Battery System | Key Improvement | Reference |

|---|---|---|---|

| Tris(trimethylsilyl) phosphite (TTSPi) | Commercial EV Li-ion Cell | Improved cell capacity and reduced impedance after formation. | mdpi.com |

| Triphenyl phosphite (TPPi) | Li-rich Layered Oxide Cathode | Enhanced capacity retention from 69.0% to 89.6% at 55°C. | researchgate.net |

| Phenyl methanesulfonate (PMS) | Li/graphite Half-Cell | Increased capacity retention from 50.4% to nearly 100% after 35 cycles. | mdpi.com |

Other Industrial Applications (Non-Prohibited)

Beyond its use in energy storage, decyl diphenyl phosphite serves in other industrial capacities where its chemical properties as an organophosphite are advantageous.

Lubricant Additives

Decyl diphenyl phosphite is employed as a multifunctional additive in lubricating oils. Organophosphites as a class are known to function as effective anti-wear agents and antioxidants. purdue.edu In high-pressure applications, these additives form a protective tribochemical film on metal surfaces, which shears under stress to prevent direct metal-to-metal contact, thereby reducing friction and wear. google.com

Closely related compounds demonstrate this functionality; for example, diphenyl octylphosphite shows synergistic anti-wear activity, and other dialkyl phosphites are used to protect compressor lubricants. purdue.edu Diphenyl hydrogen phosphite is specifically noted as an extreme-pressure agent. johoku-chemical.com The antioxidant properties of decyl diphenyl phosphite help to inhibit the oxidative degradation of the base oil, extending the lubricant's service life.

Reagents in Specific Organic Synthesis

The chemical reactivity of the phosphite group makes decyl diphenyl phosphite a useful reagent or precursor in specialized organic synthesis.

The diphenyl phosphite moiety is a key reactant in asymmetric hydrophosphonylation reactions. mdpi.com While studies may not specify the decyl- variant, the fundamental reaction involves the addition of the P-H bond of a secondary phosphite (like diphenyl phosphite) across a carbon-heteroatom double bond (C=O, C=N). When conducted in the presence of a chiral catalyst, this reaction can produce chiral α-hydroxyphosphonates or α-aminophosphonates with high enantioselectivity. mdpi.com These chiral organophosphorus compounds are valuable building blocks in medicinal chemistry. In this context, the decyl group on decyl diphenyl phosphite would primarily influence the reagent's solubility and steric properties rather than its core reactivity.

Decyl Diphenyl Phosphite as a Component in the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction, a cornerstone in organophosphorus chemistry, facilitates the synthesis of α-aminophosphonates through a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound. wikipedia.orgnih.gov While a variety of phosphites are utilized in this reaction, this section focuses specifically on the role and applications of decyl diphenyl phosphite. This mixed phosphite, bearing both a long-chain aliphatic decyl group and two aromatic phenyl groups, offers unique properties that can influence the reaction's outcome and the characteristics of the resulting α-aminophosphonate products.

The general mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, the formation of an imine intermediate from the carbonyl and amine, followed by nucleophilic addition of the phosphite, or the initial formation of an α-hydroxyphosphonate, which is subsequently displaced by the amine. nih.govcore.ac.uksemanticscholar.org The specific pathway is often dependent on the nature of the reactants and the reaction conditions employed. nih.gov

In the context of decyl diphenyl phosphite, its participation in the Kabachnik-Fields reaction is anticipated to yield α-aminophosphonates with a decoxy and a phenoxy group attached to the phosphorus atom. The presence of the long decyl chain can impart increased lipophilicity to the final molecule, a desirable trait for applications requiring enhanced solubility in nonpolar media or specific interactions with biological membranes.

Detailed Research Findings

Detailed experimental studies on the utilization of decyl diphenyl phosphite in the Kabachnik-Fields reaction are not extensively documented in publicly available literature. However, research on analogous reactions with other mixed phosphites, as well as the general principles of the Kabachnik-Fields reaction, allows for a projection of its behavior and the expected outcomes.

The reaction would typically involve the combination of an aldehyde or ketone, a primary or secondary amine, and decyl diphenyl phosphite, often in the presence of a catalyst to enhance the reaction rate and yield. rgmcet.edu.in Various catalysts, including Lewis acids and Brønsted acids, have been shown to be effective in promoting this transformation. rgmcet.edu.in Solvent-free conditions or the use of various organic solvents can also be employed. nih.govnih.gov

A hypothetical reaction scheme is presented below:

Scheme 1: General Kabachnik-Fields Reaction with Decyl Diphenyl Phosphite O R' // | R-C-H + R'-NH2 + (PhO)2P(O)CH2(CH2)8CH3 ---> (PhO)(DecO)P(O)-CH-NHR' | R

Advanced Characterization and Analytical Techniques

Spectroscopic Characterization of Decyl Diphenyl Phosphite (B83602) and Its Derivatives

Spectroscopic methods provide detailed information about the molecular structure of decyl diphenyl phosphite. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the presence of specific functional groups and mapping the connectivity of atoms within the molecule.

NMR spectroscopy is a powerful tool for the structural elucidation of decyl diphenyl phosphite, offering insights into the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of decyl diphenyl phosphite is expected to show distinct signals corresponding to the aromatic protons of the diphenyl groups and the aliphatic protons of the decyl chain. The aromatic protons would typically appear in the downfield region (around 7.0-7.5 ppm), exhibiting complex splitting patterns due to coupling between adjacent protons on the benzene (B151609) rings. The protons of the decyl chain would be observed in the upfield region. The methylene (B1212753) group attached to the phosphite oxygen (O-CH₂) would be expected around 4.0 ppm, likely as a triplet coupled to the adjacent methylene group. The other methylene groups of the decyl chain would appear as a broad multiplet between approximately 1.2 and 1.7 ppm, while the terminal methyl group would be a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For a related compound, diphenyl isodecyl phosphite, characteristic chemical shifts have been reported and can be considered representative. nih.gov The aromatic carbons would have signals in the range of 120-150 ppm, with the carbon atoms directly bonded to oxygen appearing at the lower end of this range. The carbons of the decyl group would be found in the upfield region, typically between 14 and 65 ppm. The carbon of the O-CH₂ group would be expected around 65 ppm.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for characterizing organophosphorus compounds. huji.ac.il For phosphites like decyl diphenyl phosphite, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift for trivalent phosphorus compounds of the type P(OR)₃ typically falls within the range of +125 to +145 ppm, relative to a phosphoric acid standard. science-and-fun.de The specific chemical shift is sensitive to the electronic environment of the phosphorus atom.

Interactive Data Table: Predicted NMR Data for Decyl Diphenyl Phosphite

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | Protons on the two phenyl groups. |

| ¹H | Methylene (-OCH₂-) | ~4.0 | Triplet | Methylene group of the decyl chain attached to the phosphite oxygen. |

| ¹H | Methylene (-(CH₂)₈-) | 1.2 - 1.7 | Multiplet | Methylene groups in the middle of the decyl chain. |

| ¹H | Methyl (-CH₃) | ~0.9 | Triplet | Terminal methyl group of the decyl chain. |

| ¹³C | Aromatic (C₆H₅) | 120 - 150 | - | Carbons of the phenyl groups. |

| ¹³C | Methylene (-OCH₂-) | ~65 | - | Methylene carbon of the decyl chain attached to the phosphite oxygen. |

| ¹³C | Aliphatic (-CH₂-, -CH₃) | 14 - 32 | - | Remaining carbons of the decyl chain. |

| ³¹P | Phosphite (P(OR)₃) | 125 - 145 | Singlet | Characteristic chemical shift for trivalent phosphorus esters. science-and-fun.de |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of decyl diphenyl phosphite, several key absorption bands would be expected. For the related compound diphenyl isodecyl phosphite, an FTIR spectrum has been recorded, providing a reference for the expected vibrational modes. nih.gov

The presence of the P-O-C (aryl) linkage would likely give rise to strong absorptions in the region of 1200-1260 cm⁻¹ and around 1020-1070 cm⁻¹. The P-O-C (alkyl) bond would also contribute to absorptions in the fingerprint region, typically between 1000 and 1050 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl groups are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the decyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for Decyl Diphenyl Phosphite

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | < 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| P-O-C (aryl) | Stretching | 1200 - 1260 | Strong |

| P-O-C (alkyl/aryl) | Stretching | 1000 - 1070 | Strong |

Chromatographic Separation and Identification

Chromatographic techniques are essential for the separation and purification of decyl diphenyl phosphite from reaction mixtures and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like decyl diphenyl phosphite.

Reverse-phase HPLC is the most common mode of separation for compounds of moderate to low polarity, such as decyl diphenyl phosphite. In this technique, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For decyl diphenyl phosphite, the long decyl chain and the two phenyl groups confer significant hydrophobicity, leading to strong retention on a reverse-phase column.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure good separation and reasonable analysis times. The choice of the specific stationary phase and mobile phase composition can be optimized to achieve the desired resolution from potential impurities or other components in a mixture.

Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool for both separation and identification. The mass spectrometer offers high selectivity and sensitivity, allowing for the confirmation of the molecular weight of decyl diphenyl phosphite and the characterization of its derivatives.

When developing an HPLC method for LC-MS analysis, it is crucial to use a mobile phase that is compatible with the mass spectrometer's ionization source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This means that non-volatile buffers, such as phosphate (B84403) buffers, should be avoided. Instead, volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are used to control the pH and improve ionization efficiency. For a compound like decyl diphenyl phosphite, positive ion mode ESI or APCI would likely be effective, leading to the formation of a protonated molecule [M+H]⁺ or other adducts that can be detected by the mass spectrometer.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. drawellanalytical.com In the context of decyl diphenyl phosphite, GC is employed to assess its purity, identify and quantify volatile impurities, or monitor its degradation by detecting volatile byproducts. The analysis involves vaporizing the sample and passing it through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. drawellanalytical.com

For organophosphorus compounds like decyl diphenyl phosphite, capillary columns with stationary phases such as polyethylene (B3416737) glycol or other polar materials are often utilized to achieve high resolution. drawellanalytical.com Detection can be accomplished using a flame-photometric detector (FPD), which is highly sensitive to phosphorus-containing compounds, or a mass spectrometer (MS) for definitive identification of the separated components. d-nb.infonih.gov Sample preparation may sometimes involve derivatization to increase the volatility and thermal stability of the analytes, ensuring a more robust and reproducible analysis. nih.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Organophosphite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., HP-5, DB-5ms) | Provides high-resolution separation of volatile components. |

| Stationary Phase | 5% Phenyl Methylpolysiloxane | A common non-polar to mid-polar phase suitable for a wide range of compounds. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 70°C to 300°C) | Separates compounds based on their differing boiling points. |

| Carrier Gas | Helium or Nitrogen | Mobile phase that carries the sample through the column. |

| Detector | Mass Spectrometry (MS) or Flame Photometric Detector (FPD) | MS provides structural information for identification; FPD offers specific detection of phosphorus. |

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the behavior of materials in response to temperature changes. For decyl diphenyl phosphite, these methods provide critical data on its thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition characteristics of a material. electrochem.org The method involves continuously measuring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). thermofisher.comtainstruments.com The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the material degrades.

For decyl diphenyl phosphite, a TGA experiment would identify the onset temperature of decomposition, which is a key indicator of its thermal stability. The analysis can also reveal if the decomposition occurs in single or multiple steps, providing insight into the degradation mechanism. mdpi.com By performing the analysis at several different heating rates, kinetic parameters such as the activation energy of decomposition can be calculated, which is useful for predicting the material's lifetime under various thermal conditions. tainstruments.comijcce.ac.ir

Table 2: Representative TGA Data for a Phosphite Stabilizer

| Parameter | Description | Illustrative Value |

|---|---|---|

| Onset Temperature (Tonset) | The temperature at which significant thermal degradation begins. | 250 °C |

| Temperature at 5% Mass Loss (T5%) | A standard metric for the initial stage of decomposition. electrochem.org | 275 °C |

| Temperature at Max Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (dTG) curve. mdpi.com | 320 °C |

| Residual Mass @ 600 °C | The percentage of material remaining at a high temperature, indicating the formation of non-volatile char or residue. | < 5% |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlnetzsch.com DSC is used to detect and quantify thermal transitions that involve a change in enthalpy or heat capacity. nih.gov

When analyzing decyl diphenyl phosphite, DSC can be used to determine key physical properties such as its melting point, crystallization temperature, and glass transition temperature (Tg). These transitions appear as peaks or shifts in the DSC curve's baseline. netzsch.com For example, melting is an endothermic process that appears as a peak, while crystallization is an exothermic event. The data obtained from DSC is valuable for understanding the physical state of the compound over a range of temperatures and for quality control purposes. malvernpanalytical.com

Table 3: Thermal Events Detectable by DSC for Decyl Diphenyl Phosphite

| Thermal Event | Description | Appearance on DSC Curve |

|---|---|---|

| Glass Transition (Tg) | A reversible transition in amorphous regions from a hard, glassy state to a rubbery state. | A step-like change in the baseline of the heat flow signal. |

| Crystallization (Tc) | The process where a disordered material becomes crystalline upon cooling. | An exothermic peak (releases heat). |

| Melting (Tm) | The transition from a solid to a liquid state upon heating. | An endothermic peak (absorbs heat). nih.gov |

| Decomposition | Chemical degradation of the compound at elevated temperatures. | A broad, often irreversible, endothermic or exothermic peak. |

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a crystalline solid is irradiated with X-rays, the atoms diffract the X-rays in specific directions, creating a unique diffraction pattern. This pattern provides information about the crystal lattice, unit cell dimensions, and the arrangement of atoms within the crystal. researchgate.net

The application of XRD to decyl diphenyl phosphite is contingent on its physical state. As many phosphites are liquids at room temperature, single-crystal XRD would require the compound to be crystallized, typically at low temperatures. If a suitable single crystal can be grown, XRD can provide a definitive three-dimensional model of the molecular structure. For solid, polycrystalline samples, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases present and assess the degree of crystallinity. mdpi.com However, for a compound that is primarily used and stored as a liquid, XRD is less routinely applied for characterization compared to spectroscopic and thermal methods.

Advanced Techniques for Mechanistic Elucidation

To gain a deeper understanding of how decyl diphenyl phosphite functions, particularly its degradation pathways, more advanced, hyphenated techniques are employed.

Evolved Gas Analysis (e.g., TGA-IR) for Degradation Products

Evolved Gas Analysis (EGA) is a powerful method for identifying the gaseous products released from a material as it is heated. A common implementation of this is the coupling of a Thermogravimetric Analyzer with a Fourier Transform Infrared (FTIR) Spectrometer (TGA-IR). s4science.at As the sample in the TGA is heated and undergoes decomposition, the evolved volatile products are transferred via a heated line to the gas cell of an FTIR spectrometer. thermofisher.commarquette.edu

This technique allows for the real-time identification of the chemical nature of the degradation products. marquette.edu For decyl diphenyl phosphite, TGA-IR analysis would help elucidate its decomposition mechanism by identifying the evolved fragments. For instance, the detection of specific gases like phenol (B47542), decene, or various phosphorus oxides can confirm the cleavage of the ester bonds. The IR spectra of the evolved gases are continuously recorded, providing a profile of which gases are released at specific temperatures, correlating directly with the mass loss steps observed in the TGA data. mdpi.com

Table 4: Potential Degradation Products of Decyl Diphenyl Phosphite and Their Characteristic IR Absorption Bands

| Potential Evolved Gas | Chemical Formula | Characteristic IR Absorption Bands (cm-1) |

|---|---|---|

| Phenol | C6H5OH | ~3650 (O-H stretch), ~1200 (C-O stretch) |

| Decene | C10H20 | ~3080 (C-H stretch, alkene), ~1640 (C=C stretch) |

| Carbon Dioxide | CO2 | ~2350 (asymmetric stretch) |

| Water | H2O | ~3500-3900 (O-H stretch) |

| Phosphorus Oxides | PxOy | ~1300 (P=O stretch), ~1000 (P-O-C stretch) |

In Situ Spectroscopic Methods for Reaction Monitoring

In situ spectroscopic techniques are indispensable for the real-time analysis of chemical reactions, providing dynamic information on reaction kinetics, mechanisms, and the evolution of chemical species without the need for sample extraction. For Decyl diphenyl phosphite, which primarily functions as an antioxidant in various formulations, in situ monitoring is crucial for understanding its degradation pathways, such as oxidation and hydrolysis, as it performs its stabilizing function. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are particularly well-suited for this purpose.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a unique phosphorus atom, ³¹P NMR spectroscopy is an exceptionally powerful and direct method for monitoring reactions involving Decyl diphenyl phosphite. magritek.com The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, making it an ideal probe to distinguish between the phosphite (P(III)) starting material and its phosphate (P(V)) oxidation product. researchgate.netrsc.org

In a typical in situ experiment, the reaction mixture is placed directly in an NMR tube inside the spectrometer, and ³¹P NMR spectra are acquired at regular intervals. magritek.com The disappearance of the characteristic phosphite signal and the simultaneous appearance and growth of a new signal corresponding to the phosphate can be quantitatively tracked.